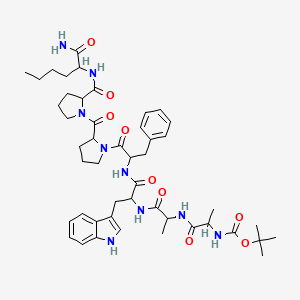

Boc-DL-Ala-DL-Ala-DL-Trp-DL-Phe-DL-Pro-DL-Pro-DL-Nle-NH2

Beschreibung

Boc-DL-Ala-DL-Ala-DL-Trp-DL-Phe-DL-Pro-DL-Pro-DL-Nle-NH2: is a peptide with a complex structure. Let’s dissect it:

Boc: The tert-butoxycarbonyl (Boc) group serves as a protecting group for the amino acid residues.

DL: Indicates that the amino acids are racemic mixtures (both D- and L-forms).

Ala: Alanine, a nonpolar, aliphatic amino acid.

Trp: Tryptophan, an aromatic amino acid.

Phe: Phenylalanine, another aromatic amino acid.

Pro: Proline, known for its unique cyclic structure.

Nle: Norleucine, a modified amino acid.

NH2: The amino group at the C-terminus.

Eigenschaften

IUPAC Name |

tert-butyl N-[1-[[1-[[1-[[1-[2-[2-[(1-amino-1-oxohexan-2-yl)carbamoyl]pyrrolidine-1-carbonyl]pyrrolidin-1-yl]-1-oxo-3-phenylpropan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]carbamate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C47H65N9O9/c1-7-8-19-34(39(48)57)52-43(61)37-21-14-23-55(37)45(63)38-22-15-24-56(38)44(62)36(25-30-16-10-9-11-17-30)54-42(60)35(26-31-27-49-33-20-13-12-18-32(31)33)53-41(59)28(2)50-40(58)29(3)51-46(64)65-47(4,5)6/h9-13,16-18,20,27-29,34-38,49H,7-8,14-15,19,21-26H2,1-6H3,(H2,48,57)(H,50,58)(H,51,64)(H,52,61)(H,53,59)(H,54,60) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TULKQVVKMIIQFE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC(C(=O)N)NC(=O)C1CCCN1C(=O)C2CCCN2C(=O)C(CC3=CC=CC=C3)NC(=O)C(CC4=CNC5=CC=CC=C54)NC(=O)C(C)NC(=O)C(C)NC(=O)OC(C)(C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C47H65N9O9 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

900.1 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Festphasenpeptidsynthese (SPPS): Boc-DL-Ala-DL-Ala-DL-Trp-DL-Phe-DL-Pro-DL-Pro-DL-Nle-NH2 kann unter Verwendung von SPPS synthetisiert werden. Jede Aminosäure wird unter Verwendung der Boc-Chemie sequentiell zu einem festen Träger (üblicherweise an Harz gebunden) hinzugefügt. Nach der Montage wird das Peptid vom Harz abgespalten.

Lösungsphasensynthese: Bei der Lösungsphasensynthese wird das Peptid in Lösung anstelle an einem festen Träger aufgebaut. Schutzgruppen werden verwendet, um unerwünschte Nebenreaktionen zu verhindern.

- Kopplungsreaktionen beinhalten typischerweise die Aktivierung der Carboxylgruppe der Aminosäure mit Reagenzien wie Dicyclohexylcarbodiimid (DCC) oder N,N’-Diisopropylcarbodiimid (DIC) .

- Die Entschützung der Boc-Gruppe wird unter Verwendung von Trifluoressigsäure (TFA) erreicht.

- Die Abspaltung vom Harz kann Fluorwasserstoff (HF) oder andere geeignete Reagenzien umfassen.

Industrielle Produktion:: Die Produktion im industriellen Maßstab erfolgt häufig mit automatisierten SPPS- oder Hybridverfahren. Reinigung und Charakterisierung gewährleisten qualitativ hochwertige Peptide.

Analyse Chemischer Reaktionen

Hydrolyse: Boc-DL-Ala-DL-Ala-DL-Trp-DL-Phe-DL-Pro-DL-Pro-DL-Nle-NH2 kann einer Hydrolyse unterzogen werden, um die einzelnen Aminosäuren freizusetzen.

Oxidation/Reduktion: Abhängig von den Bedingungen kann eine Oxidation oder Reduktion bestimmter Aminosäurereste auftreten.

Substitution: Chemische Modifikationen (z. B. Amidierung) können das Peptid verändern.

Wissenschaftliche Forschungsanwendungen

Arzneimittelentwicklung: Peptide wie Boc-DL-Ala-DL-Ala-DL-Trp-DL-Phe-DL-Pro-DL-Pro-DL-Nle-NH2 dienen als Leitstrukturen für die Arzneimittelforschung.

Biochemie: Untersuchung von Peptidwechselwirkungen, enzymatischen Reaktionen und Proteinfaltung.

Biotechnologie: Peptidbasierte Diagnostika, Therapeutika und Biomaterialien.

5. Wirkmechanismus

Zellpenetration: Boc-DL-Ala-DL-Ala-DL-Trp-DL-Phe-DL-Pro-DL-Pro-DL-Nle-NH2 kann in Zellen eindringen und mit intrazellulären Zielstrukturen interagieren.

Rezeptorbindung: Es könnte an bestimmte Rezeptoren binden und so zelluläre Prozesse beeinflussen.

Wirkmechanismus

Cell Penetration: Boc-DL-Ala-DL-Ala-DL-Trp-DL-Phe-DL-Pro-DL-Pro-DL-Nle-NH2 may enter cells and interact with intracellular targets.

Receptor Binding: It could bind to specific receptors, affecting cellular processes.

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen: Vergleichen Sie Boc-DL-Ala-DL-Ala-DL-Trp-DL-Phe-DL-Pro-DL-Pro-DL-Nle-NH2 mit verwandten Peptiden und betonen Sie seine einzigartigen Merkmale.

Featured Recommendations

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.